molecular formula C15H19BN2O2 B13589020 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine

Cat. No.: B13589020
M. Wt: 270.14 g/mol
InChI Key: NWNMXBNDQCXNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine: is an organic compound that features a quinoline ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine typically involves the following steps:

    Formation of the Boronic Ester Group: This step involves the reaction of a quinoline derivative with a boronic ester precursor, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the boronic ester group, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the amine group or the boronic ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions for substitution reactions may involve the use of bases or catalysts, such as palladium complexes.

Major Products:

    Oxidation Products: Boronic acids or quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives or boronic esters.

    Substitution Products: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making the compound useful in bioconjugation and sensor applications.

    Fluorescent Probes: The quinoline ring can be modified to create fluorescent probes for biological imaging.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine exerts its effects depends on its specific application:

    Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the catalyst.

    Bioconjugation: The boronic ester group interacts with diols, forming reversible covalent bonds that can be used for targeting and sensing applications.

    Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent modifications.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness:

  • Quinoline Ring: The presence of the quinoline ring in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine provides unique electronic and steric properties compared to similar compounds with pyridine or pyrazolo[1,5-a]pyrimidine rings.
  • Amination: The amine group at the 7-position of the quinoline ring offers additional sites for functionalization and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,17H2,1-4H3

InChI Key

NWNMXBNDQCXNTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)N)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.